1,3-二溴-2-丁氧基-5-异丙基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

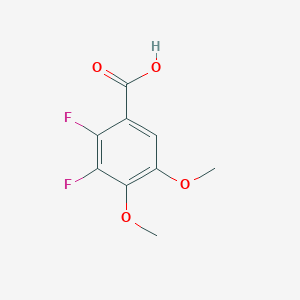

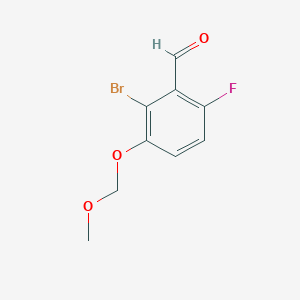

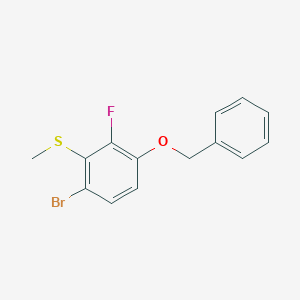

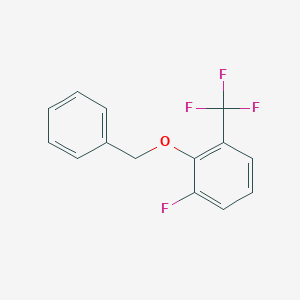

1,3-Dibromo-2-butoxy-5-isopropylbenzene is a chemical compound with the CAS Number: 2379321-57-8 . It has a molecular weight of 350.09 and its IUPAC name is 1,3-dibromo-2-butoxy-5-isopropylbenzene . The compound is stored at a temperature of 2-8°C and it is in liquid form .

Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2-butoxy-5-isopropylbenzene is 1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1,3-Dibromo-2-butoxy-5-isopropylbenzene is a liquid at room temperature . and is stored at a temperature of 2-8°C .科学研究应用

好氧氧化和药物起始原料

一项研究详细介绍了使用 N-羟基邻苯二甲酰亚胺 (NHPI) 作为关键催化剂对 1,3,5-三异丙基苯进行好氧氧化。该过程在氧气存在下有效氧化化合物,生成具有异丙基部分的苯酚衍生物。此类衍生物作为药物起始原料具有价值,表明一种可能适用于类似化合物的合成药物开发中间体的方法 (青木等人,2005 年)。

材料化学的交叉偶联反应

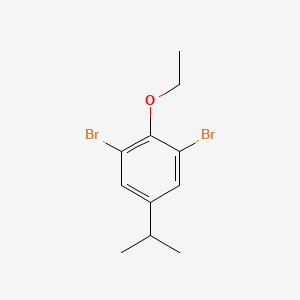

另一个重要的应用是在通过交叉偶联反应合成复杂分子中发现的。一项研究展示了双铃木交叉偶联反应以合成新的亲电试剂,从 1,3-二溴-5-丁氧基苯开始。该方法提供了一个构建大型杂原子桥接大环的平台,展示了其在超分子和材料化学中的用途 (纳西尔和哈米德,2012 年)。

超声辅助合成

在超声辅助条件下探索了硝基芳香醚(例如 1-丁氧基-4-硝基苯)的制备,显示出增强的反应速率。这种涉及多位点相转移催化剂的方法为合成硝基芳香醚提供了一种新颖的方法,该方法有可能应用于类似化合物以实现高效合成 (哈里库马尔和拉金德兰,2014 年)。

亲电芳香取代

对亲电芳香取代的研究强调了由 GaCl3 促进的反应中较高的邻位选择性。该方法在芳香族化合物官能化中的特异性可能与选择性修饰类似于 1,3-二溴-2-丁氧基-5-异丙基苯的化合物有关,可能有助于合成靶向分子 (米原等人,2000 年)。

安全和危害

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

作用机制

Target of Action

Given its structural similarity to other benzene derivatives, it’s likely that it interacts with biological macromolecules via electrophilic aromatic substitution .

Mode of Action

The compound’s mode of action involves electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1,3-Dibromo-2-butoxy-5-isopropylbenzene. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.

属性

IUPAC Name |

1,3-dibromo-2-butoxy-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBKMXADVSITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2-butoxy-5-isopropylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)